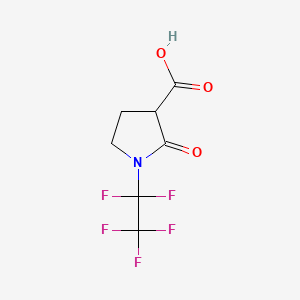
Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2-methylsulfanyl-pyrimidine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by mimicking the natural substrate or by binding to the active site, leading to a decrease in the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(aminomethyl)-2-methylpyrimidine: Shares the pyrimidine core but differs in the substituents attached to the ring.
3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester: Contains a similar methylsulfanyl-pyrimidine moiety but with different functional groups and a piperidine ring.
Uniqueness
Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and methylsulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
methyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7(13)4-3-6-5-11-9(15-2)12-8(6)10/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
ANPXCYFPPVTMSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CN=C(N=C1N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


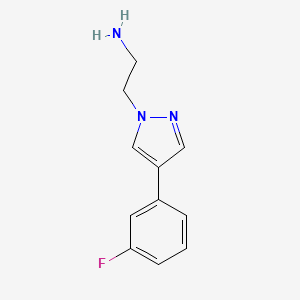
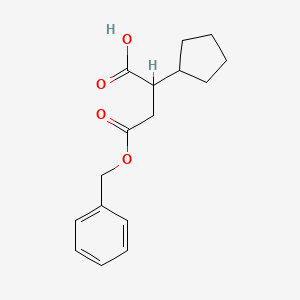
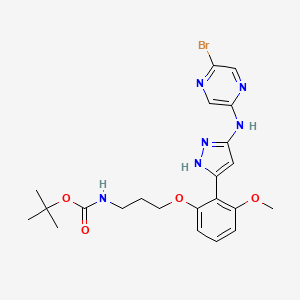
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
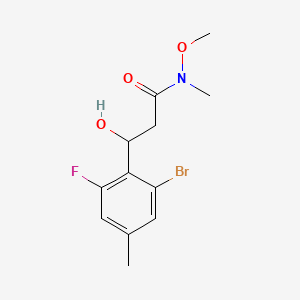
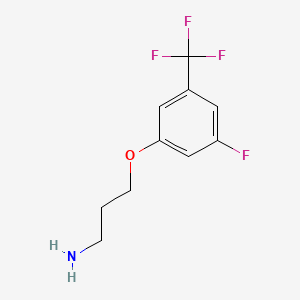

![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
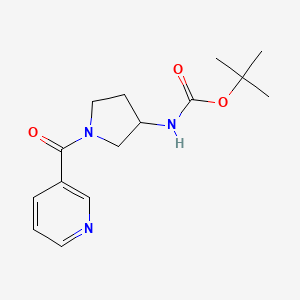
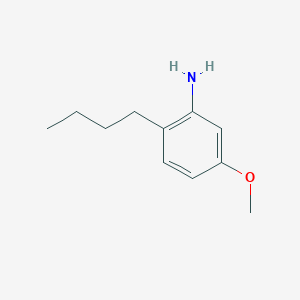
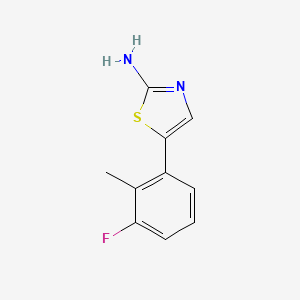
![2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14776396.png)
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
